molecular formula C12H9NOS B8758815 2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one

2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one

Cat. No.: B8758815
M. Wt: 215.27 g/mol
InChI Key: XSNCRQKRORDOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one is a chemical compound based on a naphthothiazinone scaffold, which is a subject of interest in organic chemistry and pharmaceutical research. This tricyclic system fuses a naphthalene ring with a 1,4-thiazin-3-one heterocycle, a structure known to be a key building block for synthesizing more complex chemical entities . While specific pharmacological data for this exact molecule is limited in the public domain, its core structure is closely related to a class of heterocyclic compounds that have demonstrated a wide range of bioactivities in scientific literature. Research on analogous 1,4-thiazine and benzothiazine derivatives has shown these structures to possess significant potential, including antimicrobial, antifungal, and anticancer properties . Furthermore, related naphtho[2,3-b][1,4]-thiazine-5,10-dione analogues have been synthesized and evaluated as potential antibacterial and antifungal agents, highlighting the research value of the naphthothiazine core . The structural motif is also found in compounds investigated for central nervous system targets, as similar benzo[b][1,4]thiazine derivatives have been developed and evaluated as acetylcholinesterase inhibitors for Alzheimer's disease research . This reagent is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations.

Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

4H-benzo[h][1,4]benzothiazin-3-one

InChI

InChI=1S/C12H9NOS/c14-11-7-15-12-9-4-2-1-3-8(9)5-6-10(12)13-11/h1-6H,7H2,(H,13,14)

InChI Key

XSNCRQKRORDOQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one and related heterocycles:

Compound Name Core Structure Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
This compound Naphthalene-thiazinone S, O C₁₅H₁₃NO₂S 271.334 Under investigation (structural lead)
2H-Benzo[b][1,4]thiazin-3(4H)-one Benzene-thiazinone S, O C₈H₇NOS 165.21 Acetylcholinesterase (AChE) inhibitors
4H-Benzo[1,4]oxazin-3-one Benzene-oxazinone O C₈H₇NO₂ 149.15 Precursor for antimicrobial agents
1,4-Benzoxathiin Benzene-oxathiin S, O C₉H₈OS 164.22 Synthetic intermediate
2H-Benzo[b][1,4]thiazin-3(4H)-one 1,1-dioxide Benzene-thiazinone dioxide S, O (oxidized) C₈H₇NO₃S 213.21 Anti-inflammatory agents

Key Observations :

  • Oxidation state of sulfur : The 1,1-dioxide derivative (e.g., 2H-benzo[b][1,4]thiazin-3(4H)-one 1,1-dioxide) shows altered electronic properties, improving solubility and interaction with polar enzyme residues .
  • Oxygen vs. sulfur substitution: Oxazinones (e.g., 4H-benzo[1,4]oxazin-3-one) lack sulfur, reducing thiol-mediated interactions but increasing metabolic stability .
Acetylcholinesterase (AChE) Inhibition
  • Benzo[b][1,4]thiazin-3(4H)-one derivatives (e.g., compound 3a) inhibit AChE via interactions with Trp86, Glu202, and His447 residues in the catalytic active site (CAS). Substituents like ethylamino or propylamino groups enhance potency (IC₅₀: 0.89–1.12 µM) .
  • Naphtho analogs: Limited data exist, but the extended aromatic system may improve binding to peripheral anionic sites (PAS) of AChE due to stronger π-π interactions .
Antimicrobial Activity
  • 1-(6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives exhibit broad-spectrum activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
Conformational Flexibility
  • Crystal structures of (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one reveal a screw-boat conformation in the thiazine ring and planar geometry in the aromatic system, facilitating hydrophobic interactions .

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